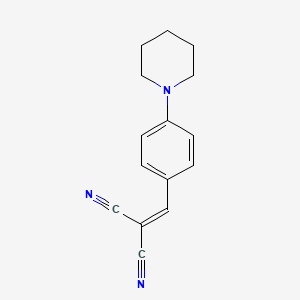

(4-Piperidin-1-ylbenzylidene)malononitrile

Descripción general

Descripción

(4-Piperidin-1-ylbenzylidene)malononitrile is an organic compound with the molecular formula C₁₅H₁₅N₃. It is known for its unique structure, which includes a piperidine ring attached to a benzylidene group, and two nitrile groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Piperidin-1-ylbenzylidene)malononitrile typically involves the condensation of 4-piperidinobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction can be represented as follows:

4-Piperidinobenzaldehyde+MalononitrileBase, Refluxthis compound

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(4-Piperidin-1-ylbenzylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of (4-Piperidin-1-ylbenzylidene)malononitrile typically involves the reaction of malononitrile with piperidine derivatives. The compound can be synthesized through a one-pot multicomponent reaction, which has been shown to yield high purity and good yields of the desired product. For instance, a study reported a yield of 76% when synthesizing this compound from piperidine and appropriate aldehydes under reflux conditions in ethanol .

Table 1: Synthesis Conditions for this compound

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| Malononitrile + piperidine | Ethanol | Reflux | 76% |

Anticholinesterase Activity

One of the most significant applications of this compound is its potential as an anticholinesterase agent. Research indicates that compounds derived from malononitrile exhibit inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that derivatives of malononitrile showed promising cholinesterase inhibition, suggesting that this compound could serve as a lead compound for developing new therapeutic agents .

Antiviral Properties

In addition to its neuroprotective potential, this compound has been investigated for its antiviral properties. Certain derivatives have been identified as potential HIV integrase inhibitors, highlighting their relevance in antiviral drug development. The structural features of the compound contribute to its biological activity, making it a candidate for further exploration in the field of antiviral therapeutics .

Sensor Technology

Recent advances have also explored the use of this compound in sensor applications. Specifically, it has been utilized in the development of chromogenic chemosensors for cyanide detection. These sensors leverage the compound's ability to undergo colorimetric changes in response to cyanide ions, allowing for sensitive and selective detection methods suitable for environmental monitoring and safety applications .

Table 2: Applications of this compound

| Application | Field | Significance |

|---|---|---|

| Anticholinesterase | Medicinal Chemistry | Potential treatment for Alzheimer's disease |

| Antiviral | Pharmaceutical Science | Candidates for HIV treatment |

| Chromogenic Sensors | Environmental Science | Detection of cyanide ions |

Mecanismo De Acción

The mechanism of action of (4-Piperidin-1-ylbenzylidene)malononitrile involves its ability to act as a photosensitizer. When exposed to light, it generates reactive oxygen species that can induce cell death in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment. The compound’s molecular targets include cellular components like membranes and proteins, leading to oxidative damage and cell death .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Piperidin-1-ylbenzylidene)propanedinitrile

- (4-Piperidin-1-ylphenyl)methylidenepropanedinitrile

Uniqueness

(4-Piperidin-1-ylbenzylidene)malononitrile is unique due to its specific structure, which imparts distinct optical properties and reactivity. Compared to similar compounds, it has shown higher efficiency as a photosensitizer and better stability under various conditions .

Actividad Biológica

(4-Piperidin-1-ylbenzylidene)malononitrile, a compound with the molecular formula , has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a benzylidene moiety and malononitrile functional groups, which contribute to its unique chemical properties. The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. In vitro studies indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: In Vitro Evaluation of Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing structural damage.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the piperidine ring and the malononitrile group can significantly influence biological activity. For example, substituents on the benzylidene portion enhance binding affinity to biological targets, improving potency against microbial and cancerous cells.

Table 2: SAR Insights on Modifications

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against bacteria |

| Alkyl substitutions | Enhanced anticancer activity |

Propiedades

IUPAC Name |

2-[(4-piperidin-1-ylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-11-14(12-17)10-13-4-6-15(7-5-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAGCEWHZAVNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313708 | |

| Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66883-91-8 | |

| Record name | NSC275407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.